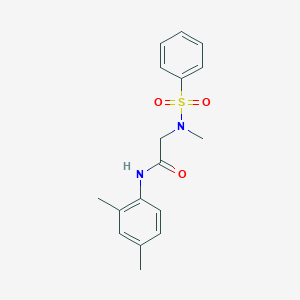

![molecular formula C22H28N2O3 B4583952 butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4583952.png)

butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of organic materials with complex structures often involves multi-step chemical processes. For example, a study by Antony et al. (2019) elaborates on the synthesis of a related π-conjugated chromophore, demonstrating the intricate steps involved in creating compounds with specific functional groups and structural features, which might be analogous to the synthesis processes of our compound of interest (Antony et al., 2019).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray crystallography is a common technique used for this purpose. For instance, research by Carloni et al. (1993) on a related compound provides insights into the molecular structure through X-ray crystallographic analysis, highlighting how structural details can influence chemical behavior and stability (Carloni et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving compounds like butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be complex, involving multiple reaction pathways. Studies such as the one by Kawano et al. (1992), which examines reactions leading to indolizinium and quinolizinium salts, shed light on the potential reactivity and transformation pathways that such compounds can undergo (Kawano et al., 1992).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are fundamental to its characterization. For example, the study by Yao et al. (2023) focuses on the synthesis, crystal structure, and properties of a related indole compound, providing a detailed analysis of its physical characteristics, which can be analogous to understanding the physical properties of our compound of interest (Yao et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility and application of a compound. Studies that explore the chemical behavior of related compounds, such as the one by Kimura et al. (1993), can provide insights into the chemical properties of butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. Such research often involves examining the compound's reactions with various reagents and conditions to elucidate its chemical properties (Kimura et al., 1993).

Wissenschaftliche Forschungsanwendungen

Condensation Reactions

A novel condensation reaction involving carboxylic acids with various non-nucleophilic N-heterocycles and anilides, including indoles like butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, has been developed. This reaction is facilitated by di-tert-butyl dicarbonate (Boc2O), catalytic 4-(dimethylamino)pyridine (DMAP), and 2,6-lutidine, showing high functional group compatibility. This methodology could be pivotal for the acylation of a wide range of non-nucleophilic nitrogen compounds, offering a versatile approach to synthesizing complex organic molecules (Umehara, Ueda, & Tokuyama, 2016).

Optical Materials

Research into π-conjugated chromophores based on similar structural motifs has revealed new materials with potential applications in nonlinear optics and solar cells. For instance, an extended π-conjugated chromophore incorporating a dimethylamino phenyl group has demonstrated significant third harmonic generation efficiency, indicating its utility in nonlinear optical applications. This work underscores the potential of structurally complex molecules like butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in the development of new materials for photonic technologies (Antony et al., 2019).

Antioxidant Properties

The antioxidant capabilities of similar compounds have been studied, with findings indicating the potential for these molecules to act as stabilizers and antioxidants in various applications. Such compounds undergo reactions that could be beneficial in polymer stabilization and degradation prevention, highlighting their utility in materials science and chemical engineering (Carloni et al., 1993).

Proton Transfer Equilibrium

Studies on substituted derivatives of 3H-indole, which share structural similarities with butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, have provided insights into proton transfer equilibrium reactions. These reactions play a crucial role in understanding the photophysical behavior of such compounds, with implications for their use in sensors, organic electronics, and photochemistry (Sarpal, Belletěte, & Durocher, 1993).

Eigenschaften

IUPAC Name |

butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-5-6-11-27-22(26)21-14(2)20-18(23-21)12-16(13-19(20)25)15-7-9-17(10-8-15)24(3)4/h7-10,16,23H,5-6,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLIDNSKMNYDDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B4583877.png)

![3-({4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4583885.png)

![N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-N'-(1-phenylethyl)thiourea](/img/structure/B4583888.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4583896.png)

![3-cyclohexyl-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583912.png)

![2-{2-[4-(2-adamantyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4583915.png)

![N-allyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4583921.png)

![ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4583930.png)

![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4583945.png)

![2-[4-(diphenylmethyl)-1-piperazinyl]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4583964.png)